Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
Beschreibung
Historical Context and Development
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives emerged in the late 20th century as chemists sought rigid, stereochemically defined scaffolds for drug discovery. This compound was first reported in patents describing routes to nitrogenous bicyclic compounds through cyclopropanation and selective reduction strategies. Early methods relied on palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, but advances in dirhodium(II) catalysis later enabled stereoselective synthesis under low catalyst loadings. The introduction of the tert-butoxycarbonyl (Boc) protecting group improved stability, facilitating its use as a synthetic intermediate.
Significance in Azabicyclic Chemistry
This compound exemplifies the broader utility of azabicyclic systems in medicinal chemistry. Its fused bicyclic structure imposes conformational rigidity, making it valuable for studying receptor-ligand interactions. For instance, derivatives of 3-azabicyclo[3.1.0]hexane are key intermediates in mu opioid receptor antagonists like CP-866,087. The ethyl ester and Boc groups enhance solubility and enable selective functionalization, as demonstrated in the synthesis of spirocyclic analogs via 1,3-dipolar cycloadditions.
Classification Within Nitrogen-Containing Heterocycles
This compound belongs to the bridged bicyclic heterocycles , characterized by two fused rings sharing three atoms. It is classified as:
- Bicyclic : Contains two fused rings (a cyclopropane and a pyrrolidine).
- Azabicyclic : Features a nitrogen atom within the bicyclic framework.
- Carboxylate ester : Functionalized with an ethyl ester and Boc-protected amine.
Table 1 summarizes its key structural features:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₁NO₄ |
| Molecular weight | 255.31 g/mol |
| IUPAC name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
| Hybridization | sp³ (bridgehead carbons) |
| Ring system | Bicyclo[3.1.0]hexane |
Relationship to 3-Azabicyclo[3.1.0]hexane Framework
The 3-azabicyclo[3.1.0]hexane core consists of a pyrrolidine ring fused to a cyclopropane (Figure 1). This compound modifies this framework by:
- Introducing a Boc group at N3 for protection.
- Adding an ethyl ester at C1 for further derivatization.
This functionalization preserves the strained cyclopropane ring while enhancing synthetic versatility. For example, hydrolysis of the ethyl ester yields carboxylic acid derivatives used in peptide mimetics, and the Boc group can be deprotected to access free amines for cross-coupling reactions.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQYAVYRMDOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693145 | |
| Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204820-62-1 | |
| Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
N-Chlorosuccinimide Activation
The synthesis begins with 3-azabicyclo[3.1.0]hexane, treated with N-chlorosuccinimide (NCS) in diethyl ether to generate N-chloro-3-azabicyclo[3.1.0]hexane. This intermediate undergoes base-induced elimination (e.g., KOH/ethanol) to form 3-azabicyclo[3.1.0]hex-2-ene, a reactive enamine facilitating subsequent functionalization.
Reaction Conditions
Trans-Selective Cyanidation
Addition of liquid HCN to 3-azabicyclo[3.1.0]hex-2-ene under acidic (HCl/ethanol) or basic (triethylamine) conditions yields trans-2-cyano-3-azabicyclo[3.1.0]hexane with >96% stereoselectivity. The trans configuration arises from suprafacial HCN addition to the less strained convex face of the bicyclic enamine.
Boc Protection Strategies
Di-tert-Butyl Dicarbonate Acylation
The free amine in trans-2-cyano-3-azabicyclo[3.1.0]hexane reacts with Boc anhydride (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
Optimized Protocol
Large-Scale Boc Protection
In kilogram-scale syntheses, Boc protection achieves 98.3% chemical purity using aqueous ammonia for workup and isopropyl alcohol recrystallization. NMR analysis confirms the absence of cis-isomers, critical for API intermediate specifications.
Esterification and Carboxylate Functionalization
Direct Esterification Alternatives
Alternative routes employ ethyl chloroformate or DCC-mediated coupling, but these methods introduce impurities requiring column chromatography. Patent data favors the HCl-catalyzed approach for scalability and reduced byproduct formation.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from aqueous isopropyl alcohol removes residual succinimide and inorganic salts, yielding white crystals with 248–250°C decomposition points.
Purity Metrics
Analyse Chemischer Reaktionen
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings using reagents like ethyl diazoacetate and dirhodium(II) catalysts.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products, depending on the reagents and catalysts used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is used in the production of various chemical products, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biological processes, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following analysis compares Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate with structurally related bicyclic esters, focusing on substituents, physicochemical properties, and synthetic applications.
Substituent Variations in the 3-Azabicyclo[3.1.0]hexane Scaffold
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Boc vs. Benzyl Protection: The Boc group provides orthogonal deprotection (acid-sensitive), whereas benzyl groups require hydrogenolysis, impacting synthetic flexibility .
- Ester Effects : Ethyl esters (e.g., 255.32 g/mol in the Boc analog) offer slower hydrolysis rates compared to methyl esters (e.g., 197.64 g/mol in the HCl salt), influencing metabolic stability in drug design .
Key Observations:
- Electrocatalytic Methods: Ethyl 3-Boc derivatives can be synthesized via one-pot electrocatalytic cyclization, offering advantages in atom economy and reduced byproducts .
- Deprotection Efficiency : HCl-mediated Boc removal (97% yield) is highly efficient, critical for downstream functionalization .
Biologische Aktivität
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 1204820-62-1) is a compound of significant interest in medicinal chemistry, particularly due to its structural features that confer potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.32 g/mol
- IUPAC Name : 3-(tert-butyl) 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
- Purity : 97% .
The compound features a bicyclic structure that includes an azabicyclo framework, which is known to influence its interaction with biological targets.
Opioid Receptor Ligands
Research has identified compounds within the azabicyclo[3.1.0]hexane class as promising μ-opioid receptor ligands. A study focused on the SAR of these compounds demonstrated that modifications to the lead structure could yield ligands with high binding affinity for the μ-opioid receptor, achieving picomolar affinities while maintaining selectivity over δ and κ subtypes . This selectivity is crucial for minimizing side effects commonly associated with opioid therapies.
Therapeutic Applications
The primary therapeutic focus for derivatives of this compound includes:
- Pain Management : Due to its μ-opioid receptor activity, this compound may serve as a candidate for developing analgesics.
- Pruritus Treatment : Specifically in veterinary medicine, certain azabicyclo compounds have been explored for treating pruritus in dogs, showcasing their potential in non-human applications .
Study on μ-Opioid Receptor Affinity
A notable study assessed various azabicyclo[3.1.0]hexane derivatives, including this compound, for their binding affinities at opioid receptors:
| Compound Name | μ-Receptor Binding Affinity (Ki) | δ-Receptor Binding Affinity (Ki) | κ-Receptor Binding Affinity (Ki) |
|---|---|---|---|
| This compound | <10 pM | >100 nM | >100 nM |
| Other Derivatives | Varies | Varies | Varies |
This table illustrates the high affinity of Ethyl 3-Boc derivatives for the μ-receptor compared to δ and κ receptors, indicating a potential pathway for developing selective analgesics .
Safety and Toxicology
While exploring the biological activity, it is also essential to consider the safety profile of this compound. Safety data sheets indicate that handling should be performed with caution, adhering to safety protocols typical for laboratory chemicals .
Q & A
Q. What are the common synthetic routes for Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate?
The synthesis typically involves cyclopropanation strategies or cyclization reactions. For example, the bicyclic core can be formed via rhodium acetate-catalyzed addition of ethyl diazoacetate to N-protected pyrrolines, yielding a mixture of exo/endo diastereomers . Alternatively, bisalkylation of ethyl isocyanoacetate with dichloromethane under inert conditions generates cyclopropane rings, as seen in related bicyclic esters . The Boc-protection step is critical to stabilize the amine group during subsequent reactions .
Q. How is the stereochemistry of the bicyclic system characterized?
Stereochemical assignments rely on NMR analysis (e.g., coupling constants for cyclopropane protons) and X-ray crystallography. For instance, single-crystal X-ray analysis confirmed the 1R,5S absolute configuration of the active enantiomer in bicifadine, a related 3-azabicyclo[3.1.0]hexane derivative . Diastereomeric ratios can be quantified via - or -NMR, especially for exo/endo isomers formed during cyclopropanation .
Q. What are the typical functionalization reactions for this compound?
Key reactions include:
- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group to expose the secondary amine .
- Oxidation/Reduction : The ester group can be reduced to alcohols (LiAlH) or oxidized to carboxylic acids (KMnO) .
- Substitution : Nucleophilic displacement of the ester group with amines or thiols under basic conditions .
Advanced Research Questions
Q. How can electrocatalytic methods improve the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
Electrocatalytic cascade cyclization offers a one-pot, atom-efficient approach. For example, aldehydes, malononitrile, and malonate react in methanol under controlled potential to form substituted 3-azabicyclo[3.1.0]hexane carboxylates with high stereoselectivity . This method avoids stoichiometric metal reagents and enables scalable synthesis under mild conditions .
Q. What strategies address low yields in vinylcyclopropane synthesis for this scaffold?
Low yields often stem from polymerization of reactive intermediates (e.g., vinyl isonitriles). Mitigation strategies include:
Q. How do structural modifications influence biological activity in 3-azabicyclo[3.1.0]hexane analogs?
Structure-activity relationship (SAR) studies reveal:
- Para-substituted aryl groups enhance analgesic potency (e.g., bicifadine’s 4-methylphenyl moiety) .
- N-Alkylation (e.g., N-methyl) retains activity, while bulky substituents (N-allyl, N-hexyl) abolish it .
- Stereochemistry : Only the (+) enantiomer with 1R,5S configuration shows significant activity in pain assays .
Q. What analytical methods resolve contradictory NMR data for bicyclic intermediates?
Conflicting signals (e.g., overlapping cyclopropane protons) are resolved via:
Q. How is the 3-azabicyclo[3.1.0]hexane scaffold utilized in peptidomimetic design?
The rigid bicyclic core mimics peptide β-turns, enabling protease resistance and enhanced binding affinity. For example, tert-butyl 6-isocyano-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a precursor to isonitrile-containing peptidomimetics via Ugi reactions . Computational docking studies guide substitutions to optimize target engagement .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
